Bis(cyclopentadienyl)vanadium

Description

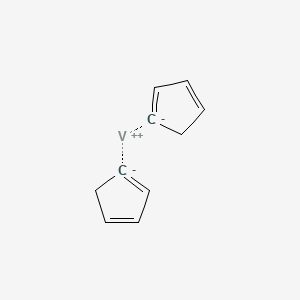

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1277-47-0 |

|---|---|

Molecular Formula |

C10H10V |

Molecular Weight |

181.13 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;vanadium(2+) |

InChI |

InChI=1S/2C5H5.V/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 |

InChI Key |

YXQWGVLNDXNSJJ-UHFFFAOYSA-N |

SMILES |

C1C=CC=[C-]1.C1C=CC=[C-]1.[V+2] |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[V+2] |

physical_description |

Violet crystalline solid; Insoluble in water; [MSDSonline] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Bis Cyclopentadienyl Vanadium Complexes

Preparation of Parent Bis(cyclopentadienyl)vanadium Compounds

The foundational this compound complexes are typically prepared through two main strategies: ligand substitution on vanadium halide precursors and reductive approaches.

Ligand Substitution Pathways from Vanadium Halide Precursors

A prevalent method for synthesizing this compound compounds involves the reaction of a vanadium halide, most commonly vanadium(III) chloride (VCl₃) or vanadium(IV) chloride (VCl₄), with a cyclopentadienyl (B1206354) anion source. wikipedia.org A widely recognized approach is the reaction of VCl₃ with sodium cyclopentadienide (B1229720) (NaC₅H₅) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere. This reaction proceeds via the substitution of chloride ligands with cyclopentadienyl rings.

Similarly, vanadocene dichloride, (C₅H₅)₂VCl₂, can be prepared from the reaction of VCl₄ with sodium cyclopentadienide in THF. wikipedia.org This compound serves as a key precursor for a variety of other this compound(IV) derivatives. wikipedia.org The reaction of vanadium(III) chloride with thallium cyclopentadienide also yields chlorobis(η⁵-cyclopentadienyl)vanadium(III) in high yield. thieme-connect.de

| Vanadium Precursor | Cyclopentadienyl Source | Product | Reference |

| Vanadium(III) chloride (VCl₃) | Sodium cyclopentadienide (NaC₅H₅) | This compound chloride | |

| Vanadium(IV) chloride (VCl₄) | Sodium cyclopentadienide (NaC₅H₅) | Vanadocene dichloride ((C₅H₅)₂VCl₂) | wikipedia.org |

| Vanadium(III) chloride (VCl₃) | Thallium cyclopentadienide (TlCp) | Chlorobis(η⁵-cyclopentadienyl)vanadium(III) | thieme-connect.de |

Reductive Synthesis Approaches

Reductive methods provide an alternative route to this compound(II), or vanadocene. One approach involves the reduction of vanadium(III) chloride to vanadium(II) chloride, typically using zinc powder, followed by reaction with an alkali metal cyclopentadienide. thieme-connect.de This method is also applicable for the synthesis of a range of ring-substituted vanadocene derivatives. thieme-connect.de

Interestingly, sodium or lithium cyclopentadienide can act as both the cyclopentadienyl source and the reducing agent, directly converting vanadium(III) chloride to the desired vanadium(II) complex. thieme-connect.de This eliminates the need for an additional reducing agent. thieme-connect.de However, a drawback of this method is the consumption of the cyclopentadienide reagent in the reduction step. thieme-connect.de Vanadocene itself can be synthesized by the reduction of vanadocene dichloride. wikipedia.orgwikipedia.org An early synthesis reported by Wilkinson and Birmingham involved the reduction of vanadocene dichloride with aluminum hydride. wikipedia.org

| Starting Material | Reducing Agent | Cyclopentadienyl Source | Product | Reference |

| Vanadium(III) chloride | Zinc powder | Alkali metal cyclopentadienide | Bis(η⁵-cyclopentadienyl)vanadium(II) | thieme-connect.de |

| Vanadium(III) chloride | Sodium or Lithium cyclopentadienide | Sodium or Lithium cyclopentadienide | Bis(η⁵-cyclopentadienyl)vanadium(II) | thieme-connect.de |

| Vanadocene dichloride | Aluminum hydride | - | Bis(η⁵-cyclopentadienyl)vanadium(II) | wikipedia.org |

Derivatization Strategies for this compound Scaffolds

Once the parent this compound framework is established, a vast array of derivatives can be accessed through various synthetic strategies. These strategies allow for the fine-tuning of the electronic and steric properties of the resulting complexes.

Synthesis of Substituted Cyclopentadienyl Ligand Complexes

The use of substituted cyclopentadienyl ligands offers a powerful tool for modifying the properties of vanadocene complexes. A wide range of ring-substituted vanadocene derivatives, such as [V(C₅H₄R)₂] where R can be methyl, ethyl, butyl, or other groups, can be prepared using the reductive synthesis approach starting from vanadium(III) chloride and the corresponding substituted sodium cyclopentadienide. thieme-connect.de For instance, bis(η⁵-pentamethylcyclopentadienyl)vanadium(II) has been synthesized in good yield via the reaction of vanadium(III) chloride with lithium pentamethylcyclopentadienide. thieme-connect.de The synthesis of (dichloro)bis(η⁵-methylcyclopentadienyl)vanadium has also been reported. acs.org

Introduction of Ancillary Ligands (e.g., Carboxylates, Dithiophosphates, Bipyridine, Phenanthroline)

A significant area of research involves the introduction of ancillary ligands to the this compound core, leading to complexes with diverse coordination geometries and reactivity.

Carboxylates: this compound(IV) carboxylate complexes can be synthesized from aqueous solutions. researchgate.net For example, 1,1'-dimethylvanadocene complexes with monocarboxylic acids have been prepared, resulting in compounds with two monodentate carboxylate ligands. researchgate.net Dicarboxylic acids like oxalic and malonic acid, on the other hand, act as chelating ligands. researchgate.net The synthesis of bis(benzoato)this compound often involves the reaction of 1,1'-dimethylvanadocene dichloride with benzoic acid in an aqueous or biphasic medium, where the chloride ligands are substituted by benzoate (B1203000) anions.

Dithiophosphates: Di-cyclopentadienyl vanadium bis(dialkyl and alkylene dithiophosphate) derivatives are synthesized by reacting dichloro this compound with O,O-dialkyl and alkylene dithiophosphoric acids in refluxing benzene (B151609). tandfonline.comtandfonline.comresearchgate.netresearchgate.net These reactions typically proceed in a 1:2 molar ratio. tandfonline.comtandfonline.comresearchgate.net

Bipyridine and Phenanthroline: The reaction of in situ generated Cp₂V(OTf)₂ with an excess of 1,10-phenanthroline (B135089) or 2,2'-bipyridine (B1663995) yields the corresponding d¹ vanadocene coordination compounds, [Cp₂V(phen)][OTf]₂ and [Cp₂V(bpy)][OTf]₂. acs.orgnih.gov These reactions lead to the formation of complexes where the bipyridine or phenanthroline ligand is chelated to the vanadium center. acs.orgnih.gov

| This compound Precursor | Ancillary Ligand | Resulting Complex Type | Reference |

| (C₅H₄CH₃)₂VCl₂ | Monocarboxylic acids | (C₅H₄CH₃)₂V(OOCR)₂ | researchgate.net |

| (C₅H₄CH₃)₂VCl₂ | Dicarboxylic acids | (C₅H₄CH₃)₂V(OOC-A-COO) | researchgate.net |

| Cp₂VCl₂ | O,O-dialkyl/alkylene dithiophosphoric acids | [Cp₂V(S₂P(OR)₂)₂] | tandfonline.comtandfonline.com |

| Cp₂V(OTf)₂ | 1,10-Phenanthroline | [Cp₂V(phen)][OTf]₂ | acs.orgnih.gov |

| Cp₂V(OTf)₂ | 2,2'-Bipyridine | [Cp₂V(bpy)][OTf]₂ | acs.orgnih.gov |

Formation of Dinuclear and Polynuclear Vanadium-Cyclopentadienyl Systems

The synthesis of dinuclear and polynuclear vanadium-cyclopentadienyl complexes represents a more advanced area of synthetic methodology. These complexes can exhibit interesting magnetic and electronic properties arising from metal-metal interactions. One approach to dinuclear complexes involves the reductive degradation of metallocenes. For example, the alkali metal reduction of diindenylvanadium can lead to the formation of diindenyldivanadium. wiley.com Furthermore, the reaction of vanadocene with 1,3-cyclohexadiene (B119728) in the presence of an organolithium reagent can lead to mixed-sandwich complexes which can serve as precursors to dinuclear systems. wiley.com While less common, the formation of dinuclear vanadium complexes with bridging dinitrogen ligands has also been reported, although these examples often involve amido-functionalized cyclopentadienyl ligands. mdpi.com The synthesis of triple-decker complexes with binuclear divanadium units is also a known class of polynuclear systems. thieme-connect.de

Mechanistic Aspects of Synthetic Pathways

The formation of this compound, also known as vanadocene, is most commonly achieved through the reaction of a vanadium halide with a cyclopentadienyl anion source. The mechanism of this synthesis, particularly when starting from vanadium(III) chloride (VCl₃), involves a complex interplay of ligand substitution and redox processes.

A prevalent synthetic route involves the reaction of VCl₃ with sodium cyclopentadienide (NaCp) in a suitable solvent, typically tetrahydrofuran (THF). thieme-connect.de In this pathway, the cyclopentadienide anion serves a dual role. It acts as a nucleophilic ligand that substitutes the chloride ions on the vanadium center, and it also functions as a reducing agent, reducing the vanadium from the +3 to the +2 oxidation state. thieme-connect.de

The mechanistic sequence is thought to proceed through the initial formation of unstable intermediate species. Initially, successive substitution of the chloride ligands by cyclopentadienyl groups likely occurs. This is followed by a reduction step.

One of the key mechanistic features is the in-situ reduction of the vanadium(III) center. The cyclopentadienide anion is responsible for this reduction. During this process, a portion of the cyclopentadienyl radicals couple to form dihydrofulvalene (C₁₀H₁₀), which is a common byproduct of this reaction. thieme-connect.de The formation of this byproduct is a significant drawback as it can lead to the formation of oligomeric and polymeric materials, which can complicate the purification of the desired vanadocene product. thieme-connect.de

An alternative perspective on the mechanism when starting with vanadium(III) chloride is the in-situ generation of vanadocene, which can then be used to create other complexes. For instance, tetracarbonyl(η⁵-cyclopentadienyl)vanadium(I) can be synthesized by the reaction of in-situ generated vanadocene with carbon monoxide at high temperatures. thieme-connect.de This suggests the formation of a reactive vanadocene intermediate during the primary synthesis.

The synthesis of substituted vanadocene derivatives can also provide mechanistic insights. For example, the synthesis of bis(η⁵-pentamethylcyclopentadienyl)vanadium(II) from VCl₃ and lithium pentamethylcyclopentadienide (LiCp*) proceeds in high yield, again highlighting the reducing power of the cyclopentadienide reagent. thieme-connect.de

In some synthetic strategies, a different precursor is used to avoid the complexities of the redox reaction involving the cyclopentadienyl anion. A modern, higher-yield synthesis utilizes the vanadium(II) precursor [V₂Cl₃(THF)₆]₂[Zn₂Cl₆], which is then treated with sodium cyclopentadienide. wikipedia.org This method starts with vanadium already in the desired +2 oxidation state, simplifying the reaction to a more direct ligand exchange.

The table below summarizes key mechanistic aspects of the common synthetic pathway for this compound.

| Mechanistic Feature | Description | Key Species Involved |

| Reactant Activation | Vanadium(III) chloride is used as the vanadium source. | VCl₃, NaCp |

| Ligand Substitution | Cyclopentadienyl anions displace chloride ligands on the vanadium center. | VCl₃, Cp⁻ |

| Redox Process | The cyclopentadienide anion acts as a reducing agent, reducing V(III) to V(II). | V(III), Cp⁻, V(II) |

| Intermediate Formation | Transient mono- and di-substituted vanadium(III) cyclopentadienyl species are likely formed before reduction. | [V(Cp)Cl₂], [V(Cp)₂Cl] |

| Byproduct Formation | Coupling of cyclopentadienyl radicals generated during the reduction step leads to the formation of dihydrofulvalene. | C₁₀H₁₀ |

| Solvent Role | Tetrahydrofuran (THF) is commonly used to solvate the reactants and facilitate the reaction. | THF |

Computational studies have also been employed to understand the electronic structure and bonding in vanadocene and its adducts, which indirectly supports the understanding of its formation and reactivity. rsc.orgscispace.comjyu.fi For example, the interaction of vanadocene with N-heterocyclic silylene ligands has been studied, revealing details about the bonding and the electronic nature of the vanadium center in its complexes. scispace.com

Advanced Characterization and Spectroscopic Analysis Methodologies

X-ray Crystallography for Molecular and Supramolecular Structure Determination

X-ray crystallography has been instrumental in defining the precise molecular geometry of vanadocene. In the solid state, V(C₅H₅)₂ adopts a classic metallocene "sandwich" structure with the vanadium(II) ion positioned between two parallel cyclopentadienyl (B1206354) (Cp) rings. wikipedia.org The molecule exhibits D₅d symmetry, with the vanadium atom located at a crystallographic center of inversion. wikipedia.org The average V-C bond distance has been determined to be 226 pm. wikipedia.org

Notably, the cyclopentadienyl rings in vanadocene are dynamically disordered at temperatures above 170 K, transitioning to a fully ordered state at 108 K. wikipedia.org This dynamic behavior highlights the fluxional nature of the molecule in the solid state.

Derivatives of vanadocene have also been structurally characterized. For instance, the X-ray structure of [Cp₂V(phen)][OTf]₂ revealed a distorted tetrahedral geometry around the vanadium(IV) center, with the two nitrogen atoms of the phenanthroline ligand and the centroids of the two Cp rings occupying the coordination sites. acs.orgfigshare.com Similarly, in [{VI(η-C₅H₅)}₂{V(η-C₅H₅)(NO)}₂(µ-O)₄], X-ray diffraction showed an eight-membered ring of alternating vanadium and oxygen atoms. rsc.org

The study of host-guest interactions has also benefited from X-ray crystallography, with powder X-ray diffraction (PXRD) confirming the formation of 1:1 inclusion complexes between vanadocene dichloride and β- and γ-cyclodextrins. nih.gov

Interactive Table: Crystallographic Data for Bis(cyclopentadienyl)vanadium and Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| V(C₅H₅)₂ | - | D₅d | V(II) center between two parallel Cp rings, average V-C distance of 226 pm. Dynamically disordered Cp rings above 170 K. | wikipedia.org |

| [Cp₂V(phen)][OTf]₂ | Monoclinic | P2₁/n | Distorted tetrahedral geometry around V(IV). | acs.org |

| [{VI(η-C₅H₅)}₂{V(η-C₅H₅)(NO)}₂(µ-O)₄] | - | - | Eight-membered ring of alternating V and O atoms. | rsc.org |

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful tool for probing the paramagnetic nature of this compound, which possesses an S = 3/2 ground state. acs.orgnationalmaglab.org

Both conventional X-band (~9.5 GHz) and HFEPR techniques have been employed to study vanadocene. acs.orgnationalmaglab.org X-band EPR spectra of frozen toluene (B28343) solutions of VCp₂ are well-resolved, allowing for the determination of the ⁵¹V hyperfine coupling constants. acs.orgnationalmaglab.org These spectra are characteristic of a spin quartet with a large zero-field splitting (D >> hν). nationalmaglab.org

HFEPR offers significant advantages, particularly in accurately measuring the zero-field splitting in V(II) complexes. acs.orgresearchgate.netresearchgate.net HFEPR studies on VCp₂ have yielded high-quality spectra, enabling the precise determination of the rigorously axial zero-field splitting of the spin quartet ground state. acs.orgnationalmaglab.org The high-frequency nature of HFEPR is indispensable for investigating integer spin systems like V(III) which are often "EPR-silent" under conventional conditions, and it provides higher g-factor resolution for S = 1/2 V(IV) species. researchgate.netresearchgate.net

The analysis of EPR spectra provides crucial parameters that describe the electronic structure of vanadocene. The zero-field splitting (ZFS) parameter, D, quantifies the separation of the spin sublevels in the absence of an external magnetic field. For VCp₂, HFEPR has determined the D value to be +2.836(2) cm⁻¹. acs.orgnationalmaglab.org

Hyperfine coupling constants (A) arise from the interaction between the electron spin and the nuclear spin of the vanadium atom (⁵¹V, I = 7/2). In a benzene (B151609) solution, VCp₂ exhibits an isotropic hyperfine splitting of 77 Mc (27.5 gauss). caltech.edu In frozen toluene solution, the anisotropic hyperfine coupling constants have been measured as A⊥ = 62(2) MHz and A∥ = 108(2) MHz. nationalmaglab.org These values are consistent across various diamagnetic hosts, suggesting they are characteristic features of the vanadocene molecule. acs.org The observation of super-hyperfine coupling to ¹³C in isotopically labeled vanadocene dicyanide complexes further demonstrates the delocalization of spin density onto the ligands. researchgate.net

Interactive Table: EPR Parameters for this compound

| Parameter | Value | Technique | Conditions | Reference |

| g-value (isotropic) | 2.00 | X-band EPR | Benzene solution | caltech.edu |

| g⊥ | 1.991(2) | HFEPR | Frozen toluene solution | acs.orgnationalmaglab.org |

| g∥ | 2.001(2) | HFEPR | Frozen toluene solution | acs.orgnationalmaglab.org |

| Zero-Field Splitting (D) | +2.836(2) cm⁻¹ | HFEPR | Frozen toluene solution | acs.orgnationalmaglab.org |

| A (isotropic) | 77 Mc (27.5 G) | X-band EPR | Benzene solution | caltech.edu |

| A⊥(⁵¹V) | 62(2) MHz | X-band EPR | Frozen toluene solution | nationalmaglab.org |

| A∥(⁵¹V) | 108(2) MHz | X-band EPR | Frozen toluene solution | nationalmaglab.org |

Conventional (X-band) and High-Frequency/High-Field EPR (HFEPR) Techniques

Optical Spectroscopy

Optical spectroscopy techniques provide complementary information about the electronic transitions and energy levels within the this compound molecule.

The UV-Visible absorption spectrum of this compound is characterized by several bands corresponding to ligand-field (d-d) transitions. These transitions involve the excitation of an electron from a lower energy d-orbital to a higher energy d-orbital. For VCp₂, absorption signals observed at approximately 17,000 cm⁻¹, 19,860 cm⁻¹, and 24,580 cm⁻¹ have been assigned to ligand-field transitions. acs.orgnationalmaglab.org Assuming D₅d symmetry for the staggered conformation of VCp₂, these bands are attributed to transitions from the ⁴A₂g ground state to the ⁴E₁g, ⁴E₂g, and another ⁴E₁g excited state, respectively. acs.orgnationalmaglab.org In some non-oxido vanadium(IV) complexes, the UV-vis spectrum is dominated by intense ligand-to-metal charge transfer (LMCT) transitions. nih.gov

Variable-temperature magnetic circular dichroism (VT-MCD) is a powerful technique for probing the electronic structure of paramagnetic species. acs.orgnationalmaglab.org By measuring the differential absorption of left and right circularly polarized light in the presence of a magnetic field at various temperatures, VT-MCD can provide detailed information about the ground and excited electronic states. nih.govnih.gov

Studies on VCp₂ using VT-MCD have supported the assignments of the ligand-field transitions observed in the electronic absorption spectrum. acs.orgnationalmaglab.org The VT-MCD data are consistent with the electronic structure model derived from EPR and computational studies, confirming the nature of the ground and low-lying excited states. acs.orgnationalmaglab.org

UV-Visible Absorption Spectroscopy: Elucidation of Ligand-Field Transitions

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the key functional groups and characterizing the bonding within this compound and its derivatives. The vibrational modes of the cyclopentadienyl (Cp) rings and the metal-ligand skeletal modes serve as diagnostic fingerprints. researchgate.netacs.org

In studies of vanadocene derivatives, specific IR and Raman bands are assigned to particular molecular vibrations. For instance, in vanadocene dicyanide complexes, both IR and Raman spectroscopy have been used for characterization. nih.gov Similarly, for vanadocene(IV) alpha-amino acid complexes, IR and Raman spectral data have been crucial for their characterization. nih.govupce.cz The analysis of these spectra helps to elucidate the coordination environment of the vanadium atom. researchgate.net For example, the C-H stretching frequencies of the cyclopentadienyl ligand are typically observed in the region of 3084–3136 cm⁻¹. A comparison of the spectra across a series of metallocenes reveals a consistent vibrational pattern for the intraring modes of the Cp ligand. acs.org

Table 1: Selected Vibrational Frequencies for Vanadocene Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Technique | Reference |

|---|---|---|---|

| C-H stretching (Cp) | 3084–3136 | IR | |

| Asymmetric COO⁻ stretch | 1565 | IR | |

| Symmetric COO⁻ stretch | 1340 | IR | |

| M-(η5-C5H5) skeletal modes | Varies | Raman, IR | researchgate.netacs.org |

This table presents a selection of characteristic vibrational frequencies and is not exhaustive.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Paramagnetic Systems

Due to its unpaired electron, this compound(II) is paramagnetic, which presents challenges for standard Nuclear Magnetic Resonance (NMR) spectroscopy, often resulting in broad signals. pharmacy180.com However, NMR remains a powerful tool for studying paramagnetic molecules, providing unique insights into their electronic structure and dynamics. researchgate.net The interaction between the unpaired electron spin and the nuclear spin leads to large paramagnetic shifts and significant line broadening. rsc.orgsemanticscholar.org

Despite the broadening, ¹H NMR can be used to probe the symmetry of the cyclopentadienyl ligands. Advanced theoretical approaches, such as those combining density functional theory (DFT) with coupled cluster methods, have been developed to accurately predict the paramagnetic NMR shifts of vanadocene. rsc.org These calculations help in the interpretation of the experimental spectra by correlating the observed shifts with the electronic and geometric structure. rsc.orgsemanticscholar.org For instance, the large carbon pNMR shift in vanadocene, calculated at -443 ppm (experimental: -510 ppm), is attributed to a spin-polarization mechanism involving V to Cp σ donation and relaxation of the carbon 1s shells. nih.gov Studies on methylated vanadocene have utilized ²H NMR to achieve narrower signals compared to ¹H NMR, allowing for better resolution of signal splitting.

Table 2: Experimental and Calculated NMR Data for Vanadocene

| Nucleus | Experimental Shift (ppm) | Calculated Shift (ppm) | Reference |

|---|---|---|---|

| ¹³C | -510 | -443 | nih.gov |

| ¹H | - | - |

Note: The paramagnetic nature of vanadocene leads to significant shifts and broadening, making direct comparison with diamagnetic compounds challenging.

Photoelectron Spectroscopy (He(I) and He(II)) for Electronic State Characterization

Photoelectron spectroscopy (PES) is a direct method for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons. nih.govnih.gov Both Helium(I) and Helium(II) radiation sources are employed to study this compound and its derivatives, providing information about the energies of the molecular orbitals. nih.govacs.org

The He(I) and He(II) photoelectron spectra of vanadocene and related compounds reveal a series of ionization bands corresponding to the removal of electrons from metal-based and ligand-based orbitals. nih.govox.ac.uk For d¹ bent-metallocene derivatives like Cp₂VCl₂, comparing the He(I) and He(II) spectra helps in assigning the ionization bands. nih.gov For example, in Cp₂V(dithiolate) complexes, a weak band at low energy (around 6.06-6.17 eV) is observed, corresponding to the ionization of the single d-electron on the vanadium center. nih.gov The relative intensities of the ionization bands change with the photon source energy, which aids in distinguishing between metal- and ligand-based orbitals. nih.govnih.gov

Table 3: Ionization Energies for Vanadocene Dithiolate Complexes from He(I) PES

| Compound | Ionization Band | Vertical Ionization Energy (eV) | Assignment | Reference |

|---|---|---|---|---|

| Cp₂V(S₂C₂H₂) | A | 6.06 | Sπ⁺/V anti-bonding (singly-occupied) | nih.gov |

| B | - | Sπ⁺/V bonding | nih.gov | |

| C | - | Sπ⁻ orbital | nih.gov | |

| Cp₂V(bdt) | A | 6.17 | Sπ⁺/V anti-bonding (singly-occupied) | nih.gov |

| B | - | Sπ⁺/V bonding | nih.gov | |

| C | - | Sπ⁻ orbital | nih.gov |

bdt = 1,2-benzenedithiolate

Elemental Analysis and Mass Spectrometry in Complex Characterization

Elemental analysis provides the empirical formula of a compound by determining the mass percentages of its constituent elements. This fundamental technique is crucial for confirming the successful synthesis and purity of this compound and its derivatives. tandfonline.com

Mass spectrometry (MS) is used to determine the molecular weight and to gain insights into the fragmentation patterns of the molecule. nih.gov The mass spectrum of this compound shows a parent ion peak corresponding to the molecular weight of the complex. nist.gov Electron ionization (EI) is a common technique used for vanadocene and its derivatives. nist.govnist.gov For some derivatives, the mass spectrum can indicate the formation of dimeric structures in the gas phase. rug.nl In studies of vanadocene dichloride's interaction with biomolecules, electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS-MS) have been employed to identify the resulting species in solution. acs.org

Electronic Structure, Bonding, and Magnetism

Oxidation State Manifolds in Bis(cyclopentadienyl)vanadium Chemistry

The chemistry of this compound, commonly known as vanadocene, and its derivatives is characterized by a range of accessible oxidation states for the central vanadium atom, primarily from V(II) to V(V). The parent vanadocene, V(C₅H₅)₂, features vanadium in the +2 oxidation state (V(II)) with a d³ electron configuration. americanelements.comnationalmaglab.org This 15-electron species is electron-deficient and highly reactive, readily undergoing oxidation. thieme-connect.dethieme-connect.de

Oxidation of vanadocene can be readily achieved. For instance, reaction with ferrocenium (B1229745) salts or even mild acids leads to the formation of the corresponding monocation, [V(C₅H₅)₂]⁺, where vanadium is in the +3 oxidation state (V(III)). wikipedia.org Further oxidation to V(IV) is common, leading to highly stable species like vanadocene dichloride, (C₅H₅)₂VCl₂, a d¹ complex. doi.orgnih.gov The V(IV) state is a significant part of vanadocene chemistry, with many characterized derivatives. doi.orgtandfonline.compublish.csiro.auacs.orgpublish.csiro.au The accessibility of these oxidation states is a key feature of vanadocene's reactivity, allowing it to participate in a variety of electron transfer reactions. thieme-connect.de

The vanadium(V) oxidation state, with a d⁰ electron configuration, is also accessible, often resulting from the oxidation of V(IV) precursors. doi.org For example, the oxidation of certain vanadocene(IV) complexes can yield V(V) species like [CpV(O)Cl₂]. doi.org The stability and accessibility of these various oxidation states (II, III, IV, and V) are central to the diverse reactivity and application of this compound compounds. nih.gov

Theoretical Models of Metal-Cyclopentadienyl and Ancillary Ligand Bonding Interactions

The bonding in this compound can be described using molecular orbital (MO) theory. The interaction occurs between the d, s, and p orbitals of the vanadium atom and the π molecular orbitals of the two cyclopentadienyl (B1206354) (Cp) ligands. libretexts.org The five π-MOs of a single Cp ligand (ψ₁ to ψ₅) reside at three distinct energy levels. libretexts.org In a metallocene structure like vanadocene, the orbitals of the two Cp ligands combine to form ten ligand group orbitals. libretexts.org

The primary bonding interactions involve the overlap of these ligand group orbitals with the metal's valence orbitals (3d, 4s, 4p). For metallocenes, this leads to a specific MO diagram where the ordering of the metal-based d-orbitals is crucial for determining the electronic properties. nationalmaglab.org In vanadocene (approximated in D₅d symmetry), the valence electrons occupy the a₁g (d₂²) and e₂g (d(xy), d(x²-y²)) orbitals. nationalmaglab.orgresearchgate.net The unpaired electrons in vanadocene are found in orbitals with significant metal 3d character. researchgate.net

The introduction of ancillary ligands, which replaces the two Cp ligands with other groups or adds ligands to a bent Cp₂V fragment, significantly alters the electronic structure. These ancillary ligands can modulate the electronic properties through both sigma (σ) donation and pi (π) acceptance or donation. doi.org For example, in bent metallocene dihalides like (C₅H₅)₂VCl₂, the bonding within the VCl₂ fragment and its interaction with the Cp₂V moiety is critical. The nature of the ancillary ligand has been shown to impact the HOMO-LUMO gap in related vanadium complexes. rsc.orgnih.gov Computational methods like Density Functional Theory (DFT) are employed to model these complex interactions and predict the electronic structure and reactivity of these compounds. acs.org

Characterization of Spin States and Magnetic Properties

This compound(II), or vanadocene, is a paramagnetic molecule with a d³ electron configuration, resulting in a quartet ground state (S = 3/2). nationalmaglab.orgacs.org This high-spin configuration has been extensively studied using techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy and magnetic susceptibility measurements. nationalmaglab.orgacs.orgresearchgate.netresearchgate.net

EPR studies on frozen solutions of vanadocene have provided detailed information about its magnetic parameters. nationalmaglab.orgacs.org High-frequency and -field EPR (HFEPR) has been particularly useful in accurately determining the zero-field splitting (ZFS) of the S = 3/2 ground state. The ZFS parameter, D, is a measure of the splitting of the spin sublevels in the absence of an external magnetic field. For vanadocene, the D value has been determined to be +2.836(2) cm⁻¹. acs.org The g-values are nearly isotropic and close to the free-electron value of 2.00, with g⊥ = 1.991(2) and g∥ = 2.001(2). nationalmaglab.orgacs.org The ⁵¹V hyperfine coupling constants have also been measured, providing insight into the distribution of the unpaired electron density. nationalmaglab.orgacs.orgcaltech.edu

The magnetic susceptibility of vanadocene and its derivatives has been investigated to understand the magnetic interactions between metal centers in dinuclear complexes. researchgate.netresearchgate.net In some cases, ancillary ligands can mediate magnetic exchange interactions between two vanadocene units. researchgate.net The introduction of certain ligands can also lead to a change in the spin state. For example, the coordination of an N-heterocyclic silylene to vanadocene results in a spin crossover from the high-spin (S = 3/2) to a low-spin (S = 1/2) state. scispace.com

Ligand Field Theory and its Application to d-Orbital Splitting

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and d-orbital splitting in transition metal complexes like this compound. rsc.org LFT is an extension of crystal field theory that incorporates the covalent nature of metal-ligand bonds. rsc.org In the context of vanadocene derivatives, particularly bent metallocenes of the type (C₅H₅)₂VL₂, LFT is used to analyze the energies of the d-d electronic transitions observed in their spectra. cas.cz

For a bent d¹ metallocene dichloride, such as (C₅H₅)₂VCl₂, which has C₂ᵥ symmetry, the five d-orbitals are non-degenerate. Complete ligand field calculations, including spin-orbit coupling, can be performed to determine the d-orbital energy ordering. cas.cz For vanadocene dichloride, the ground state has been shown to be ²A₁, with the d-orbital energy order determined as 1a₁ < b₁ < b₂ < 2a₁ < a₂. cas.cz The experimental d-d transition energies can be assigned based on this model, allowing for the determination of one-electron ligand field splitting parameters. cas.cz

The application of LFT helps to rationalize the observed electronic spectra and magnetic properties of these complexes. researchgate.netacs.org For instance, the energies of the ligand-field transitions in vanadocene (V(II)) have been assigned based on a D₅d point group symmetry, corresponding to transitions from the ⁴A₂g ground state to excited quartet states. acs.org While modern computational methods like DFT are powerful, LFT continues to be a valuable conceptual tool for interpreting the electronic structure of these organometallic compounds. nationalmaglab.orgrsc.org

Influence of Ligand Environment on Electronic Configuration and Redox Potentials

The electronic configuration and redox potentials of this compound complexes are highly sensitive to the nature of the ligand environment. Modifications to both the cyclopentadienyl rings and the ancillary ligands can significantly alter these properties. doi.orgnih.gov

Substitution on the cyclopentadienyl rings, for example by adding methyl groups, influences the redox properties. In a series of vanadocene(IV) dichlorides, the V(IV)/V(V) oxidation potential was found to vary with the number of methyl substituents on the Cp rings. doi.org This is generally attributed to the electron-donating nature of the alkyl groups, which increases the electron density at the metal center and makes oxidation more difficult.

The nature of ancillary ligands plays a crucial role in tuning the electronic structure and redox potentials. rsc.orgnih.gov In complexes with different ancillary ligands, the HOMO-LUMO gap can be affected, which in turn influences the electronic transitions and redox behavior. rsc.orgnih.gov For instance, in a series of vanadium(V) complexes with o-dioxolene ligands, the ancillary ligand was shown to impact the HOMO-LUMO separation. rsc.orgnih.gov

The redox potentials of vanadocene derivatives are also influenced by the solvent. nih.gov For example, the V(V)/V(IV) reduction potential for certain vanadyl salen-crown ether complexes shows significant shifts in different solvents, highlighting the role of the medium in stabilizing charged species. nih.gov The ability to tune the electronic properties and redox potentials through ligand modification is a key aspect in the design of vanadocene-based catalysts and materials. doi.org

Reactivity and Reaction Mechanisms of Bis Cyclopentadienyl Vanadium Complexes

Redox Chemistry and Electron Transfer Processes in Solution

The redox behavior of bis(cyclopentadienyl)vanadium, also known as vanadocene, is central to its reactivity. The vanadium center can readily access multiple oxidation states, typically ranging from V(II) to V(V), which dictates its role in electron transfer processes. torvergata.it In aqueous solutions, the prevailing vanadium species is influenced by both pH and the redox potential. Under reducing conditions, the vanadyl ion (V⁴⁺) is common, whereas oxidizing conditions favor the formation of vanadate (B1173111) ions (V⁵⁺). scbt.com

Electrochemical studies, such as cyclic voltammetry, have elucidated the redox pathways for vanadocene and its derivatives. For vanadocene dichloride ([Cp₂VCl₂]), multiple electron transfer processes have been detected, indicating the accessibility of V(II), V(III), V(IV), and V(V) formal oxidation states. torvergata.it The oxidation of certain vanadocene phosphinate derivatives has been shown to proceed through a possible ECE (Electrochemical-Chemical-Electrochemical) mechanism, which involves an electron transfer step, followed by a chemical reaction (like dimerization), and then a subsequent electron transfer. acs.org In contrast, other derivatives exhibit a simpler EC (Electrochemical-Chemical) mechanism upon oxidation. acs.org

The interaction of this compound complexes with biological molecules often involves redox changes. For instance, decavanadate(V) can be reduced to the EPR-active oxidovanadium(IV) (VIVO, 3d¹) state in the presence of proteins like G-actin, likely through reaction with cysteine residues. acs.org The d¹ electron configuration of the resulting V(IV) center is crucial for understanding the electron transfer capabilities of these systems, which are sometimes used as models for the active sites of certain molybdenum and tungsten-containing enzymes. nih.gov The ability of vanadocene complexes with a V(IV) center to modulate cellular redox potentials is a key aspect of their biological activity. oup.com

Table 1: Redox Potentials of Selected Vanadocene Derivatives

| Compound | Redox Process | Potential (V vs. reference) | Solvent/Electrolyte | Reference |

| [Cp₂VCl₂] | V(IV)/V(III) | -0.68 | THF / Bu₄NPF₆ | torvergata.it |

| [Cp₂VCl₂] | V(III)/V(II) | -1.75 | THF / Bu₄NPF₆ | torvergata.it |

| [Cp₂V] | V(III)/V(II) | -0.55 | THF / Bu₄NPF₆ | torvergata.it |

Note: Potentials are illustrative and can vary based on experimental conditions and reference electrodes.

Ligand Exchange and Substitution Reactions

This compound is an electronically unsaturated 15-electron species, making it reactive toward various substrates. scispace.comthieme-connect.de Its reactivity often involves ligand exchange or substitution, where one or more ligands are replaced by another. These reactions are fundamental to the synthesis of a wide array of vanadocene derivatives.

A common example is the substitution of chloride ligands in vanadocene dichloride. These halides can be replaced by other ligands, such as benzoate (B1203000) anions, through reaction with benzoic acid, typically in the presence of a base. The cyclopentadienyl (B1206354) (Cp) ligands themselves can also be displaced under certain conditions. scispace.com Furthermore, in derivatives like tetracarbonyl(η⁵-cyclopentadienyl)vanadium(I), the carbonyl ligands are labile and can be readily substituted by other molecules. thieme-connect.de

The lability of ligands in coordination complexes refers to the ease with which they can be replaced. In transition metal complexes, ligand lability is significantly influenced by the electronic structure of the metal center. For octahedral complexes, the presence of electrons in the higher-energy, antibonding eg orbitals weakens the metal-ligand bonds, leading to increased lability. libretexts.org Conversely, complexes with electrons only in the lower-energy, non-bonding t₂g orbitals, such as V²⁺, tend to be more inert. libretexts.org

The mechanism of ligand coordination to the vanadocene fragment has been investigated computationally. For example, the formation of a complex between vanadocene and an N-heterocyclic silylene (NHSi) involves initial weak coordination, which forces the Cp rings to bend away from the incoming ligand. scispace.com This bending alters the d-orbital energies and can change the electronic ground state of the metallocene. The final V-Si bond is established and stabilized through a combination of σ-donation from the silylene ligand to an empty vanadium d-orbital and π-back-donation from a filled vanadium d-orbital to an empty orbital on the ligand. scispace.com This interplay of electronic effects is crucial for understanding the coordination and stability of vanadocene complexes.

Small Molecule Activation and Insertion Reactions

Vanadocene complexes are capable of activating and promoting the insertion of various small, unsaturated molecules into metal-ligand bonds. This reactivity is a cornerstone of their application in synthesis and catalysis.

The reaction of this compound complexes with carbon monoxide (CO) can lead to either simple addition or insertion products, depending on the co-ligands. Vanadocene itself reacts with CO to form an addition product, [Cp₂V(CO)]. rsc.org Under high pressure, this can lead to the displacement of a Cp ring to yield [CpV(CO)₄]. wikipedia.org

More significantly, in alkyl or aryl derivatives of vanadocene, CO can insert into the vanadium-carbon bond. The reaction of benzyl- or methyl-bis(η-cyclopentadienyl)vanadium(III), [Cp₂VR], with CO results in the formation of acyl derivatives, [Cp₂V(CO)(COR)]. researchgate.netrsc.org These reactions produce η²-acyl complexes, where both the carbon and oxygen atoms of the acyl group are bonded to the vanadium center. roaldhoffmann.com Theoretical studies suggest that these η²-acyl structures can exist as two different isomers, termed "O-outside" and "O-inside," depending on the orientation of the acyl oxygen relative to other ligands in the coordination sphere. roaldhoffmann.com

Similar to carbon monoxide, carbon disulfide (CS₂) can also undergo insertion reactions with vanadocene complexes. The coordinative addition of CS₂ to bis(η-cyclopentadienyl)vanadium(II) gives the complex [V(Cp)₂L] where L is CS₂. rsc.org In cases where a vanadium-sulfur bond is already present, such as in [V(Cp)₂(SR)], CS₂ inserts into the V-SR bond. rsc.org This process yields bis(η-cyclopentadienyl)-(trithiocarbonato)vanadium(III) complexes. researchgate.netrsc.org These trithiocarbonate (B1256668) ligands are formed by the formal insertion of the C=S unit into the metal-thiolate bond.

This compound complexes can also facilitate the insertion of inorganic molecules. A notable example is the insertion of tin(II) chloride (SnCl₂) into the vanadium-chlorine bond of vanadocene dichloride, [Cp₂VCl₂]. researchgate.netrsc.org This reaction is interestingly promoted by the presence of carbon monoxide. The product of this reaction is carbonylbis(η-cyclopentadienyl)(trichlorostannio)-vanadium(III), [Cp₂V(SnCl₃)(CO)]. researchgate.netrsc.org This demonstrates a cooperative effect where the coordination of CO facilitates the activation and insertion of SnCl₂. An analogous insertion of SnCl₂ into a metal-halide bond has also been observed in other transition metal systems. researchgate.net

Table 2: Summary of Insertion Reactions

| Reactant | Substrate | Product | Conditions | Reference |

| [Cp₂V(CH₂Ph)] | CO | [Cp₂V(CO)(COCH₂Ph)] | Not specified | researchgate.netrsc.org |

| [Cp₂V(SR)] | CS₂ | [Cp₂V(S₂CSR)] | Not specified | researchgate.netrsc.org |

| [Cp₂VCl] | SnCl₂ / CO | [Cp₂V(SnCl₃)(CO)] | CO atmosphere | researchgate.netrsc.org |

Carbon Disulfide (CS2) Insertion Processes

Photoinduced Reactivity and Dehalogenation Mechanisms

The photoinduced reactivity of this compound complexes, particularly involving dehalogenation, has been a subject of detailed mechanistic studies. The electrochemical behavior of this compound dichloride, [V(cp)₂Cl₂], under irradiation reveals complex reaction pathways.

Investigations into the electrochemistry of [V(cp)₂Cl₂] in the presence of light with wavelengths between 300 and 400 nm have shown the generation of significant photocurrents at potentials more positive than those required for its oxidation. This phenomenon is attributed to the absorption of light by the cation [V(cp)₂Cl₂]⁺, which is formed after an initial one-electron oxidation of the parent molecule. The subsequent reactions are described by a photo-electrochemical-chemical-electrochemical (photo-e.c.e) mechanism. Current time information in Bangalore, IN.rsc.org

The proposed photo-e.c.e. mechanism involves the following steps:

Electrochemical (e): The initial oxidation of the vanadium(IV) complex to a vanadium(V) cation. [V(cp)₂Cl₂] - e⁻ → [V(cp)₂Cl₂]⁺

Chemical (c): The photochemically induced step where the cation reacts with a solvent molecule, such as acetonitrile (B52724) (MeCN), leading to the release of a chlorine radical. [V(cp)₂Cl₂]⁺ + MeCN + hν → [V(cp)₂Cl(MeCN)]⁺ + Cl•

Electrochemical (e): Further oxidation of the resulting vanadium complex. [V(cp)₂Cl(MeCN)]⁺ - e⁻ → [V(cp)₂Cl(MeCN)]²⁺

In parallel to this process, a competing chemical-electrochemical (c.e.) pathway occurs due to the photofragmentation of the parent [V(cp)₂Cl₂] molecule. Current time information in Bangalore, IN. This involves the photolytic cleavage of a vanadium-chlorine bond to generate a vanadium(III) species and chlorine.

Table 1: Photoinduced Reaction Pathways of [V(cp)₂Cl₂]

| Pathway | Step | Reaction |

|---|---|---|

| Photo-e.c.e. | 1. Electrochemical | [V(cp)₂Cl₂] - e⁻ → [V(cp)₂Cl₂]⁺ |

| 2. Chemical (Photo) | [V(cp)₂Cl₂]⁺ + MeCN + hν → [V(cp)₂Cl(MeCN)]⁺ + Cl• | |

| 3. Electrochemical | [V(cp)₂Cl(MeCN)]⁺ - e⁻ → [V(cp)₂Cl(MeCN)]²⁺ | |

| Parallel c.e. | 1. Chemical (Photo) | [V(cp)₂Cl₂] + hν → [V(cp)₂Cl] + ½Cl₂ |

Data sourced from J. Chem. Soc., Dalton Trans., 1994, 1711-1715. Current time information in Bangalore, IN.

These studies highlight how photoexcitation can initiate electron transfer and bond cleavage, leading to dehalogenation and the formation of new vanadium complexes. The specific mechanism is dependent on the electrochemical potential and the presence of suitable coordinating solvents.

Oxidation Reactions to Higher Vanadium Oxidation States

This compound complexes readily undergo oxidation from the V(III) and V(IV) states to higher oxidation states, typically V(IV) and V(V). These reactions are often achieved using various oxidizing agents and are fundamental to the synthesis of a diverse range of organovanadium compounds.

This compound(III) derivatives can be oxidized to the corresponding vanadium(IV) species. For example, the insertion of carbon disulfide (CS₂) into the V–SR bond of [V(cp)₂(SR)] yields bis(η-cyclopentadienyl)-(trithiocarbonato)vanadium(III) complexes, which can subsequently be oxidized to the analogous vanadium(IV) derivatives. rsc.org

The oxidation of vanadium(IV) bis(cyclopentadienyl) complexes to vanadium(V) is also well-documented. The exposure of this compound chloride to oxygen or halogens can generate vanadium(IV) oxides or oxychlorides. More controlled oxidation leads to stable V(V) complexes. For instance, the reaction of vanadium(IV) compounds with O₂ can produce oxo-peroxo-vanadium(V) products. nih.gov This process is complex, as it involves a one-electron oxidation of vanadium and a two-electron reduction of dioxygen, often implicating the solvent in the redox stoichiometry. nih.gov A proposed vanadium(V) superoxo intermediate may form initially. nih.gov

Air oxidation of bis-cyclopentadienyl vanadium has been observed to produce a product suggested to be the neutral vanadyl sandwich complex, VO(C₅H₅)₂. aip.org The coordination chemistry of V(V) is dominated by stable dioxovanadium complexes, which can be formed by the aerial oxidation of V(IV) precursors, highlighting the stability of the +5 oxidation state.

Table 2: Examples of Oxidation Reactions of this compound Complexes

| Starting Complex (Oxidation State) | Oxidizing Agent | Product Complex (Oxidation State) |

|---|---|---|

| [V(cp)₂(SR)] (III) | Not specified | [V(cp)₂(S₂CSR)]⁺ (IV) |

| [V(cp)₂Cl] (III) | O₂ / Halogens | Vanadium(IV) oxides / oxychlorides |

| [VᴵⱽO(OH)(tBu₂bpy)₂]⁺ (IV) | O₂ in THF | [VⱽO(O₂)(tBu₂bpy)₂]⁺ (V) |

Data compiled from multiple sources. rsc.orgnih.govaip.org

These oxidation reactions demonstrate the versatility of this compound complexes in accessing higher oxidation states, which is crucial for their application in catalysis and materials science. The resulting oxo and peroxo complexes are particularly important in modeling the reactivity of vanadium-dependent enzymes and in developing catalysts for oxidation reactions.

Catalytic Applications and Mechanistic Investigations

Olefin Polymerization Catalysis

Vanadocene-based systems have long been recognized for their ability to catalyze the polymerization of olefins. ontosight.ai These catalysts, often activated by aluminum-based cocatalysts, exhibit distinct behaviors in the polymerization of ethylene (B1197577) and conjugated dienes.

Bis(cyclopentadienyl)vanadium compounds, particularly when activated by a cocatalyst, are effective in ethylene polymerization. ontosight.aigoogle.com The nature of the cocatalyst and modifications to the cyclopentadienyl (B1206354) ligands can significantly influence the catalytic activity and the properties of the resulting polyethylene (B3416737). nih.govmdpi.com For instance, vanadium complexes with imine ligands have demonstrated polymerization activity, producing linear polyethylene with high molecular weight. nih.govmdpi.com The substituents on the imino aromatic ring or the phenoxy group can affect the catalyst's activity. nih.govmdpi.com

Studies have explored the copolymerization of ethylene with other olefins, such as 1-hexene (B165129), using vanadium catalysts. nih.govmdpi.com For example, vanadium(III) complexes with bidentate ligands showed high activities, ranging from 4.08 to 7.44 kg/(mmolV ·h), and produced copolymers with 1-hexene content between 2.22 and 4.20 mol%. mdpi.com Similarly, in copolymerization with 1-octene, a vanadium(IV) complex yielded copolymers with up to 9.1 mol% comonomer incorporation. mdpi.com The thermal stability of these catalysts is also a key factor, with some systems showing enhanced activity at temperatures up to 50 °C. mdpi.com The use of B(C6F5)3 as a ligand component in vanadium catalysts has been shown to result in high activity for ethylene/1-hexene copolymerization, reaching up to 11,000 kg-PE/mol-V·h. nih.gov

The copolymerization of ethylene with cyclic olefins like norbornene (NBE) has also been achieved with high efficiency using certain tridentate β-enaminoketonato vanadium complexes, producing ultra-high molecular weight copolymers. scitechnol.comnih.gov

Table 1: Ethylene Polymerization and Copolymerization with Vanadium Catalysts

| Catalyst System | Monomer(s) | Cocatalyst | Activity [kg/(molV·h)] | Polymer Characteristics | Reference(s) |

|---|---|---|---|---|---|

| (Imido)vanadium(V) Dichloride Complex | Ethylene | AliBu3 | 11,000 | High molecular weight | acs.org |

| V(III) complexes with [O,P], [N,N], [O,O] donors | Ethylene / 1-Hexene | Et2AlCl / ETA | 4080 - 7440 | 1-Hexene content: 2.22–4.20 mol%; Mw/Mn ≤ 1.9 | mdpi.com |

| V(IV) diamino-bis(phenolate) complex | Ethylene / 1-Octene | EtAlCl2 | 120 - 350 | 1-Octene content: up to 9.1 mol% | mdpi.com |

| Phenylimido Vanadium Complex | Ethylene | Me2AlCl | 80,100 | High molecular weight | nih.gov |

| Tridentate β-Enaminoketonato Vanadium Complex | Ethylene / Norbornene | MAO | >10,000 | High NBE incorporation (up to 45.2 mol%) and high Tg | scitechnol.com |

Vanadium-based catalysts are well-established for the stereospecific polymerization of conjugated dienes. google.com The microstructure of the resulting polymer (e.g., cis-1,4, trans-1,4, or 1,2-polybutadiene) is highly dependent on the catalyst system employed. google.commdpi.com Heterogeneous systems combining VCl3 or VCl4 with aluminum alkyls can produce highly crystalline trans-1,4-polybutadiene. mdpi.com

When combined with methylaluminoxane (B55162) (MAO), this compound derivatives can catalyze the polymerization of 1,3-butadiene, yielding polymers with a predominantly cis-1,4 microstructure (around 85%). google.comippi.ac.ir The polymerization of isoprene (B109036) has also been studied using vanadium catalysts. mdpi.com For instance, iminopyridine vanadium(III) complexes activated by MAO have shown high activity and selectivity for cis-1,4-polyisoprene. mdpi.com The N-phenyl substituted version of this catalyst was particularly effective, achieving 75% cis-1,4 selectivity and high activity. mdpi.com The use of amino-functionalized cyclopentadienyl vanadium(III) complexes has also been reported to yield essentially cis-1,4 poly(1,3-butadiene). mdpi.com

Table 2: 1,3-Diene Polymerization with Vanadium-Based Catalysts

| Catalyst System | Monomer | Cocatalyst | Polymer Microstructure | Activity [kg/(molV·h)] | Reference(s) |

|---|---|---|---|---|---|

| VCl3 / AlEt3 | 1,3-Butadiene | AlEt3 | trans-1,4 (≥99%) | - | mdpi.com |

| VCp2Cl | 1,3-Butadiene | MAO | cis-1,4 (~85%) | - | google.com |

| V(III) Phosphine (B1218219) Complexes | 1,3-Butadiene | MAO | Variable (up to >65% cis-1,4) | Moderate | mdpi.com |

| Iminopyridine V(III) Complex [N-phenyl] | Isoprene | MAO | 75% cis-1,4; 25% 3,4 | 734.4 | mdpi.com |

The performance of this compound catalysts is profoundly influenced by both the structure of the cyclopentadienyl ligands and the nature of the cocatalyst. nih.govippi.ac.ir Minor changes in the ligand framework can lead to significant alterations in polymerization activity and stereoselectivity. nih.gov For example, introducing substituents on the cyclopentadienyl rings affects the catalytic activity in ethylene polymerization. nih.gov In diene polymerization, the steric hindrance of phosphine ligands in VCl3(PR3)2 complexes dictates the microstructure of the resulting polybutadiene; bulkier ligands favor a higher 1,4-content. mdpi.com Similarly, for iminopyridine vanadium catalysts in isoprene polymerization, different N-alkyl or N-aryl substituents on the ligand lead to significant variations in catalytic performance. mdpi.com

The choice of cocatalyst is equally critical. nih.govmdpi.com In ethylene polymerization with (imido)vanadium(V) complexes, activities are often much higher with alkylaluminum halides like Et2AlCl or Me2AlCl compared to MAO. nih.govmdpi.com This difference suggests the formation of distinct catalytically active species depending on the cocatalyst used. nih.govmdpi.com For butadiene polymerization with V(III)-phosphine complexes, using solid MAO versus soluble MAO as the cocatalyst impacts the cis-1,4 content of the polymer. mdpi.com This highlights the key role of the activator in defining the active sites of the catalyst. mdpi.com

Polymerization of 1,3-Dienes (e.g., Butadiene, Isoprene)

C-H Bond Functionalization Catalysis

Beyond polymerization, vanadium complexes, including those derived from this compound, are capable of catalyzing the functionalization of C-H bonds, a field of growing importance for efficient organic synthesis. rsc.orgsigmaaldrich.com These reactions allow for the direct conversion of ubiquitous C-H bonds into more complex functional groups, maximizing atom economy. rsc.org

Vanadium-based catalysts have been employed in C-C bond formation reactions, such as the oxidative coupling of phenols and arenes, which are key steps in the synthesis of some bioactive natural products. beilstein-journals.org For instance, VO(acac)2 has been used for the aminomethylation of arenes and heteroarenes. beilstein-journals.org While many vanadium-mediated C-H oxidations are thought to proceed through radical pathways, there is growing interest in developing more controlled, selective transformations. beilstein-journals.org The selective functionalization of C-H bonds is a crucial process for creating complex organic molecules.

Mechanistic Pathways in Catalytic Cycles: Theoretical and Experimental Elucidation

Understanding the mechanistic pathways of these catalytic cycles is essential for improving catalyst performance. mdpi.com Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for elucidating the mechanisms of olefin polymerization. mdpi.commdpi.com These studies help to model the elementary steps of the reaction, including monomer coordination, insertion into the metal-carbon bond, and chain termination. mdpi.com

For ethylene polymerization, computational studies have investigated the proposed active species and the energy profiles of the initiation and propagation steps. mdpi.com The nature of the ancillary ligands is shown to have a crucial influence on the energy barriers for these steps. mdpi.com Experimental techniques such as 51V NMR and X-ray Absorption Near-Edge Structure (XANES) spectroscopy have been used to probe the oxidation state and coordination environment of the vanadium center in active catalyst solutions. nih.gov Such studies have confirmed that different cocatalysts can generate catalytically active species with different oxidation states, explaining the observed differences in reactivity. nih.gov

In diene polymerization, the mechanism is understood to involve the coordination of the diene to the metal center, followed by insertion into an allyl-metal bond, which represents the growing polymer chain. mdpi.com The configuration of this allyl group (syn or anti) and the coordination mode of the incoming monomer (s-cis or s-trans) are key determinants of the final polymer microstructure. mdpi.com Computational studies on vanadium-catalyzed cyclic polymer synthesis have provided insights into the formation of metallacyclobutadiene intermediates and their role in polymer growth. nih.govchemrxiv.org

Rational Design Principles for Enhanced Catalytic Activity and Stereoselectivity

The rational design of catalysts aims to create new systems with improved activity, selectivity, and stability by understanding structure-activity relationships. acs.orgacs.org This approach involves the deliberate modification of the ligand architecture and reaction conditions to achieve a desired catalytic outcome. scitechnol.comnih.gov

For olefin polymerization, a key principle is tuning the steric and electronic properties of the ligands surrounding the metal center. nih.govscispace.com For example, increasing the steric bulk of ligands can influence stereoselectivity in propylene (B89431) polymerization with metallocenes. scispace.com In vanadium catalysts, adjusting the substituents on phenoxy-imine or cyclopentadienyl ligands can effectively regulate catalytic activity and the molecular weight of the resulting polymer. nih.govmdpi.comscitechnol.com The development of well-defined single-site catalysts, where the active species has a known coordination sphere, is a central strategy in rational design, as it allows for more predictable catalytic behavior. acs.org

In diene polymerization, the design of the ligand can control the stereoselectivity of the reaction. mdpi.commdpi.com By systematically changing the ligands, researchers can favor the formation of cis-1,4, trans-1,4, or other microstructures. mdpi.com Computational modeling plays a vital role in this process, as it can predict how changes to a catalyst's structure will affect the energy barriers for different reaction pathways, guiding the synthesis of more effective catalysts. mdpi.comscispace.com

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications

DFT has been widely applied to study vanadocene and its derivatives, offering insights into its ground-state properties, although its limitations are noted, particularly for excited states.

DFT computations have been utilized to investigate the electronic arrangement, energy gaps, and dipole moments of Bis(cyclopentadienyl)vanadium and related complexes. researchgate.net These calculations help in understanding the molecule's polarity and the energy difference between its highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO gap), which is crucial for its stability and reactivity. mdpi.com For instance, DFT studies on substituted vanadocene complexes have shown how modifications to the cyclopentadienyl (B1206354) rings can alter the dipole moment and, consequently, the ionic character of the compound. mdpi.com

Studies have determined that vanadocene possesses a quartet (S = 3/2) ground state, a finding consistently supported by DFT calculations. researchgate.net The electronic ground state is assigned as ⁴A₂g in the D₅d point group, which corresponds to a staggered arrangement of the cyclopentadienyl rings. acs.org The calculations confirm that three unpaired electrons reside in orbitals of a₁g and e₂g symmetry. researchgate.net

The modeling of molecular orbitals (MOs) through DFT provides a qualitative and quantitative picture of the electronic structure of this compound. The relative ordering of the metal d-based frontier orbitals, specifically the a₁g (dz²) and e₂g (dxy, dx²-y²) orbitals, is a key aspect of its electronic configuration. nationalmaglab.org While the ordering can vary depending on the specific computational parameters, spin-unrestricted DFT calculations have been used to explore the electronic properties. researchgate.net Natural Bond Orbital (NBO) analysis, a DFT-based method, has been used to study related dimeric complexes, indicating that positive charges are primarily located on the vanadium atoms, while the cyclopentadienyl rings are negatively charged. researchgate.net This charge distribution and the nature of the frontier orbitals are instrumental in predicting the molecule's reactivity.

Prediction of Electronic Structure, Energy Gaps, and Dipole Moments

Multireference Methods (e.g., SORCI) for Spectroscopic Parameter Prediction

While DFT is a workhorse for ground-state properties, it struggles with systems having significant multireference character or orbitally degenerate excited states, which are common in metallocenes like vanadocene. acs.org For accurate prediction of spectroscopic parameters, multireference methods such as the Spectroscopically Oriented Configuration Interaction (SORCI) are employed. researchgate.netacs.org

SORCI calculations provide a more robust description of both ground and excited electronic states. researchgate.net Studies have shown that SORCI accurately predicts the zero-field splitting (ZFS) parameter, D, for vanadocene, with calculated values of 2.86–2.90 cm⁻¹ closely matching the experimental value of +2.836(2) cm⁻¹. researchgate.netacs.org These calculations revealed that the dominant contribution (around 80%) to the D value comes from spin-orbit coupling between ligand-field states, particularly a low-lying ²A₁g state. researchgate.netacs.org In contrast, while some DFT calculations have yielded accurate D values (2.85–2.96 cm⁻¹), this agreement is often described as fortuitous and resulting from a cancellation of errors, as DFT methods cannot properly treat the orbitally degenerate excited states required for the calculation. researchgate.netacs.orgresearchgate.net Furthermore, SORCI has been shown to predict ligand-field excited-state energies that are in much better agreement with experimental data than those from time-dependent DFT (TD-DFT), which can fail to reproduce the correct ordering of the excited states. researchgate.netacs.org

Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key conceptual tool used in conjunction with computational methods to predict the reactivity of this compound. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps identify the likely sites for nucleophilic or electrophilic attack. In related dimeric vanadium complexes, FMO analysis has been used to determine that the active sites for reactions are typically localized on the metal atoms. researchgate.net For derivatives like this compound chloride, FMO analysis predicts that the LUMO is localized on the V–Cl bonds, indicating these are the probable sites for nucleophilic attack.

Computational Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out the reaction pathways for processes involving this compound. This includes the elucidation of intermediates and transition states for reactions such as the insertion of small molecules. For example, the reaction of carbon monoxide with benzylbis(η-cyclopentadienyl)vanadium(III) has been shown to proceed via an insertion mechanism to form an acyl derivative. rsc.org

More detailed mechanistic studies have been performed on related vanadium catalysts used in polymerization. DFT calculations have been employed to investigate the insertion of ethylene (B1197577) and 1-hexene (B165129) into the metal-carbon bond of vanadium catalysts. mdpi.com These studies model the entire reaction pathway, including the formation of an initial intermediate followed by a four-membered ring transition state, leading to the final polymer chain. By calculating the energies of these transition states, researchers can understand the factors controlling catalytic activity and selectivity. mdpi.com Similar DFT studies on related zirconocene (B1252598) complexes have detailed the mechanisms of CO insertion and C-C reductive elimination. acs.org

Validation and Correlation of Computational Data with Experimental Observations

A critical aspect of computational studies is the validation of theoretical data against experimental findings. For this compound, there is a strong history of correlating computational predictions with experimental results from techniques like Electron Paramagnetic Resonance (EPR), High-Frequency and -Field EPR (HFEPR), and electronic absorption spectroscopy. researchgate.netacs.org

The g-values and ⁵¹V hyperfine coupling constants obtained from EPR spectra are key parameters for comparison. nationalmaglab.org Computational methods have been developed to predict these parameters with increasing accuracy. rsc.org The most significant area of validation has been the zero-field splitting (ZFS) parameter, D. As mentioned, SORCI calculations provide D values (2.86–2.90 cm⁻¹) that are in excellent agreement with the experimentally determined value (+2.836 cm⁻¹). researchgate.netacs.org DFT calculations, while sometimes providing a numerically similar result, are considered less reliable for this property due to their inability to handle the multideterminant nature of the relevant excited states. researchgate.netacs.org The energies of ligand-field transitions observed in electronic absorption spectra have also been used as a benchmark. SORCI calculations predict these excitation energies to within 1300 cm⁻¹ of the experimental values, whereas TD-DFT fails to reproduce the correct state ordering. researchgate.netacs.org This close correspondence between advanced multireference calculations and a variety of spectroscopic experiments validates the computational models and provides a deeper understanding of the electronic structure of vanadocene. researchgate.net

Interactive Data Table: Comparison of Experimental and Computational Parameters for this compound

| Parameter | Experimental Value | DFT Calculated Value | SORCI Calculated Value |

| Ground State | S = 3/2, ⁴A₂g | S = 3/2, ⁴A₂g | S = 3/2, ⁴A₂g |

| g-value (g∥) | 2.001(2) | ~2.00 | ~2.00 |

| g-value (g⊥) | 1.991(2) | ~1.99 | ~1.99 |

| ZFS (D value, cm⁻¹) | +2.836(2) | 2.85 - 2.96 | 2.86 - 2.90 |

Derivatives and Analogues of Bis Cyclopentadienyl Vanadium

Systematic Studies of Ligand Modification Effects (e.g., Alkyl-, Aryl-, or Heteroatom-Substituted Cyclopentadienyl (B1206354) Ligands)

Modifying the cyclopentadienyl ligands is a fundamental strategy to alter the properties of vanadocene. The introduction of substituents onto the Cp rings can significantly impact the compound's stability, solubility, and reactivity.

Systematic studies have explored the effects of various substituents. For instance, introducing electron-donating alkyl groups, such as in bis(pentamethylcyclopentadienyl)vanadium, increases the electron density at the metal center. Conversely, electron-withdrawing groups can stabilize higher oxidation states of the vanadium atom. The steric bulk of these substituents also plays a crucial role, influencing the coordination environment around the vanadium and the accessibility for incoming substrates.

In the context of developing new therapeutic agents, a range of substituted vanadocene dichlorides have been synthesized and evaluated. pharmacy180.com Research has involved creating vanadocene analogues through methods like the hydrolithiation of fulvenes followed by transmetallation with vanadium tetrachloride. pharmacy180.com The resulting substituted vanadocene dichlorides were found to be highly potent when tested in vitro against models of renal cell cancer, often more so than their corresponding titanocene (B72419) analogues. pharmacy180.com This highlights that the substitution pattern on the Cp ring is a critical determinant of biological activity. pharmacy180.com Furthermore, studies on dinitrogen complexes have utilized a variety of substituted cyclopentadienyl ligands—including tetramethylcyclopentadienyl (Cp′), trimethylsilylcyclopentadienyl, and 1,3-bis(trimethylsilyl)cyclopentadienyl—to modulate the steric and electronic environment of the metal center, which in turn affects the coordination and activation of small molecules. nih.gov

Exploration of Complexes with Variable Ancillary Ligand Sets

Beyond the Cp rings, the ancillary ligands—those other than cyclopentadienyl—offer a rich area for chemical exploration. For the common precursor vanadocene dichloride, [Cp₂VCl₂], the two chloride ligands can be replaced by a wide variety of other monodentate or bidentate ligands, leading to significant changes in chemical behavior and biological activity.

Extensive research has been conducted on the synthesis of stable chelate complexes of bis(cyclopentadienyl)vanadium(IV) with various bidentate ligands. nih.govoup.com These ligands are attached firmly to the vanadium coordination sphere, creating a 'wedge-like' sandwich structure. oup.com A systematic study synthesized and evaluated seven such complexes, demonstrating that the nature of the bidentate ligand profoundly affects the compound's properties. nih.govoup.com For example, the spermicidal efficacy of these complexes was found to vary markedly, with the catecholate and acetylacetonate (B107027) complexes being the most active. nih.govoup.com This variability underscores the influence of the ancillary ligand set on the biological function of the vanadocene moiety. oup.com

The range of ancillary ligands explored is broad, including halides, pseudohalides, and various chelating agents. portico.org Studies on vanadocene derivatives as potential anticancer agents have identified compounds with dithiocyanate [VCp₂(SCN)₂] and diselenocyanate [VCp₂(NCSe)₂] ancillary ligands as being particularly potent cytotoxic agents against human testicular cancer cell lines. aacrjournals.org The potency of the vanadocene is dependent on both the this compound(IV) core and the specific ligand groups in the ancillary positions. oup.comaacrjournals.org

| Complex Name | Ancillary Ligand | Application Studied | Finding | Citation |

| Vanadocene acetylacetonato monotriflate (VDacac) | Acetylacetonate | Spermicidal Agent | High efficacy | nih.govoup.com |

| Vanadocene catecholate (VDCAT) | Catecholate | Spermicidal Agent | Most active in the series | nih.govoup.com |

| Vanadocene dithiocarbamate (B8719985) monotriflate (VDDTC) | Dithiocarbamate | Spermicidal Agent | High efficacy | nih.govoup.com |

| Vanadocene bipyridino ditriflate (VDBPY) | Bipyridine | Spermicidal Agent | Least active in the series | nih.govoup.com |

| Vanadocene dithiocyanate | Dithiocyanate | Anticancer Agent | Potent cytotoxicity | aacrjournals.org |

| Vanadocene diselenocyanate | Diselenocyanate | Anticancer Agent | Most potent cytotoxic compound tested in the study | aacrjournals.org |

Synthesis and Reactivity of Dinuclear and Cluster Architectures

The principles of organometallic synthesis have been applied to construct multinuclear complexes containing two or more vanadium centers. These dinuclear and cluster architectures exhibit unique reactivity and electronic properties arising from metal-metal interactions or cooperative effects between the metal centers.

A key example of dinuclear complexes is the formation of dinitrogen-bridged species. The synthesis of complexes like (Cp*₂Sm)₂(μ-η:η²-N₂) provided a structural motif—a side-on/side-on coordination of dinitrogen between two metal centers—that is structurally analogous to related Group 4 and 5 bis(metallocene) dinitrogen compounds. nih.gov Such structures are typically formed by the reduction of metallocene halide precursors under a nitrogen atmosphere, leading to dinuclear complexes where the N₂ molecule bridges two [Cp₂V] fragments. nih.gov

The synthesis of more complex clusters can be achieved by using ligands with multiple donor sites capable of bridging metal centers. rsc.org For example, cyclopentadienyl-phosphine ligands have been used to synthesize asymmetric dinuclear and trinuclear complexes of other transition metals, a strategy applicable to vanadium chemistry. researchgate.net These multinuclear frameworks can serve as platforms for the activation of small molecules, where the proximity of multiple metal centers can facilitate reaction pathways not accessible to mononuclear species.

Comparative Organometallic Chemistry with Analogous Metallocenes (e.g., Ti, Mo)

Comparing the chemistry of vanadocene with its metallocene analogues, particularly titanocene (Group 4) and molybdocene (Group 6), provides crucial insights into the influence of the central metal atom. Despite their structural similarities, their chemical and biological properties often differ dramatically.

In the realm of medicinal chemistry, vanadocene dichloride has shown greater potency as an antiproliferative agent than its titanium analogue in several preclinical tests. pharmacy180.com A systematic study of five metallocene dichlorides (containing V, Ti, Zr, Mo, and Hf) against human testicular cancer cells found that only the vanadium-containing complexes exhibited significant cytotoxicity and induced apoptosis. aacrjournals.org This suggests that the molecular mechanism of vanadocene-mediated cytotoxicity is distinct from that of titanocene and other metallocenes. pharmacy180.comaacrjournals.org Further evidence for their unique biological pathways comes from studies on the intracellular distribution of the metals, which concluded that the biological chemistry of each metallocene dihalide is unique. nih.gov

These differences in reactivity can be explained by their fundamental electronic structures. Group 4 metallocenes like titanocene are characterized by a low-lying empty orbital, making them act as hard Lewis acids that prefer to bind π-basic ligands. ula.ve In contrast, Group 6 metallocenes, such as those of molybdenum, have a filled orbital that makes them soft π-bases, favoring binding to π-acceptor ligands. ula.ve Vanadocene, from Group 5, sits (B43327) between these two extremes, possessing a d³ electron configuration in its +2 oxidation state and a 17-electron paramagnetic configuration in the V(IV) state of vanadocene dichloride, leading to its distinct chemical behavior. pharmacy180.comresearchgate.net For instance, vanadocene dichloride is known to be even more prone to hydrolysis than titanocene dichloride, which presents challenges for its potential clinical applications but also defines its unique aqueous chemistry. pharmacy180.com

| Feature | Titanocene Dichloride (Ti) | Vanadocene Dichloride (V) | Molybdocene Dichloride (Mo) | Citation |

| Metal Group | Group 4 | Group 5 | Group 6 | ula.ve |

| Electron Count | 16 | 17 (paramagnetic) | 18 | pharmacy180.comula.ve |

| Reactivity Profile | Hard Lewis acid | Intermediate | Soft π-base | ula.ve |

| Hydrolytic Stability | Prone to hydrolysis | More prone to hydrolysis than titanocene | - | pharmacy180.com |

| Cytotoxicity (Testicular Cancer) | No effect observed | Significant cytotoxicity | No effect observed | aacrjournals.org |

| Biological Chemistry | Unique pathway | Unique pathway | Unique pathway | nih.gov |

Future Research Directions and Emerging Trends in Bis Cyclopentadienyl Vanadium Chemistry

Development of Novel Synthetic Methodologies and Sustainable Routes

The traditional synthesis of bis(cyclopentadienyl)vanadium derivatives, such as vanadocene dichloride, typically involves the reaction of a vanadium halide like vanadium(III) chloride with a cyclopentadienyl (B1206354) source, for example, sodium cyclopentadienide (B1229720) (NaC₅H₅), in an organic solvent like tetrahydrofuran (B95107) (THF). While effective, current research is focused on developing novel methodologies that are more sustainable and efficient.

Future efforts are geared towards:

Greener Reagents and Solvents: A significant push is being made to replace hazardous reagents and solvents with more environmentally benign alternatives. wordpress.com For instance, research into substituting reprotoxic solvents like N-methylpyrrolidone (NMP), which has been used in related transition-metal catalysis, with safer options like N-butylpyrrolidone (NBP) showcases a trend that could be applied to vanadocene synthesis. wordpress.com

Atom Economy and Process Optimization: Improving the atom economy of synthetic routes is a key goal. This involves designing reactions where a higher proportion of the reactants end up in the final product, minimizing waste. Methodologies that reduce the number of synthetic steps, such as one-pot reactions, are being explored. acs.org For example, processes that improve yields from the 30-40% range to over 70% represent a significant advancement. google.com

Alternative Energy Inputs: The use of alternative energy sources like microwave irradiation or mechanochemistry is being investigated to reduce reaction times, lower energy consumption, and potentially enable solvent-free reaction conditions.

A recent approach has demonstrated the synthesis of vanadium pentafulvene complexes by exchanging the benzene (B151609) ligand in CpV(η⁶−C₆H₆) for pentafulvenes, leading to unprecedented vanadocene(III) compounds under mild conditions. researchgate.net This highlights a move towards more sophisticated synthetic strategies that offer access to novel derivatives. researchgate.net

Deeper Mechanistic Understanding of Complex Catalytic Transformations